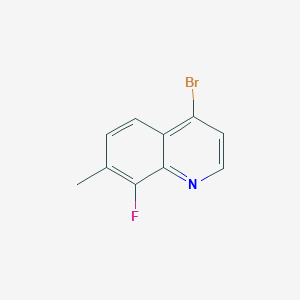

4-Bromo-8-fluoro-7-methylquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-8-fluoro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNQCBWTRHNYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC=CC(=C2C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20719905 | |

| Record name | 4-Bromo-8-fluoro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375302-38-7 | |

| Record name | 4-Bromo-8-fluoro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20719905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Intermediates:

4-Bromo-8-fluoroquinoline : This closely related compound is recognized as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics. ossila.com Its multiple functional groups make it a suitable candidate for creating diverse molecular structures through methods like Pd-catalyzed cross-coupling reactions. ossila.com

Halogenated Quinolines in Library Synthesis : The strategic placement of halogen atoms on the quinoline (B57606) core, such as in 4,7-dichloroquinoline (B193633) or various bromo- and chloro-substituted quinolines, allows for regioselective modifications. durham.ac.uk This facilitates the creation of libraries of functionalized quinolines for screening in drug discovery and other applications. durham.ac.uk

Material Science Applications:

Organic Electronics (OLEDs and Solar Cells) : Quinoline (B57606) derivatives are widely explored for their potential in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.comossila.com The conjugated π-system of the quinoline ring can be fine-tuned by adding different functional groups to alter the material's electronic and optical properties. ossila.com For instance, compounds like 4-Bromo-6-fluoroquinoline are used in preparing dyes for such applications. ossila.com

Electrochemical Sensing : The quinoline scaffold is also employed in the development of sensors. For example, 4-Bromo-8-fluoroquinoline can be used to enhance the fluorescent signal in electrochemical sensing applications. ossila.com

The specific combination of bromo, fluoro, and methyl groups at the 4, 8, and 7 positions respectively on the quinoline core of 4-Bromo-8-fluoro-7-methylquinoline would undoubtedly result in a unique set of electronic and steric properties. However, without dedicated research on this exact molecule, its precise role and potential advantages in the fields of organic synthesis and material science remain speculative.

Further research and synthesis of this compound are required to elucidate its specific characteristics and potential applications.

Iii. Reaction Mechanisms and Reactivity Patterns of Halogenated Quinolines

Fundamental Mechanistic Pathways in Quinoline (B57606) Formation (e.g., Aldol Condensation, Cyclization, Dehydration)

The construction of the quinoline scaffold itself involves several classical and modern synthetic strategies. While numerous named reactions exist for quinoline synthesis, many share fundamental mechanistic steps. Traditional methods like the Skraup and Doebner-von Miller syntheses, though historically significant, often require harsh conditions. Modern approaches frequently leverage transition-metal catalysis to achieve higher efficiency and regioselectivity.

Recent advancements have focused on oxidative annulation techniques. For instance, rhodium-catalyzed cyclization between anilines and alkynyl esters utilizes formic acid as both a C1 synthon and a reducing agent, with a copper(II) species acting as the terminal oxidant. mdpi.com The rhodium catalyst is pivotal in facilitating both the ortho-C–H bond activation of the aniline (B41778) and the subsequent cyclization. mdpi.com

Another innovative approach involves the silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids. mdpi.com In this transformation, silver salts are key to controlling regioselectivity and promoting the oxidative aromatization during the ring expansion process. mdpi.com These modern methods highlight the importance of catalysts and oxidants in driving the reaction towards the desired quinoline core. mdpi.com

A general, simplified mechanistic sequence for many quinoline syntheses can be conceptualized as follows:

Initial Adduct Formation: An aniline derivative reacts with a carbonyl compound (often an α,β-unsaturated aldehyde or ketone) or an alkyne to form an initial adduct. This can proceed through various pathways, including Michael addition or Schiff base formation.

Cyclization: The intermediate undergoes an intramolecular cyclization. In the context of aniline and a,ß-unsaturated carbonyls, this is often an electrophilic attack on the electron-rich aromatic ring.

Dehydration and Aromatization: The cyclized intermediate then undergoes dehydration and subsequent oxidation to form the stable aromatic quinoline ring system.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Quinoline Systems

Halogenated quinolines, particularly those with electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoline ring system, enhanced by the presence of halogens, facilitates the attack of nucleophiles.

The generally accepted mechanism for SNAr involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step as it involves the temporary loss of aromaticity. masterorganicchemistry.comstackexchange.com

Leaving Group Departure: The halogen atom is expelled as a halide ion, restoring the aromaticity of the quinoline ring. libretexts.org

The position of the halogen and the nature of other substituents on the quinoline ring significantly influence the reactivity in SNAr reactions. For instance, in "4-Bromo-8-fluoro-7-methylquinoline," both a bromine and a fluorine atom are present. In SNAr reactions, fluorine is often a better leaving group than other halogens. masterorganicchemistry.comstackexchange.com This is attributed to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the rate-determining nucleophilic addition step. stackexchange.com

The presence of the trifluoromethyl group, as seen in related compounds like 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, can resist nucleophilic substitution and direct reactivity to other positions. The bromine atom, due to its lower bond dissociation energy compared to chlorine, generally exhibits higher reactivity in cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) and Radical Reactions in Quinoline Derivatives

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. The reaction typically occurs on the benzo-ring (the carbocyclic ring) rather than the pyridine (B92270) ring, as the former is more electron-rich. quimicaorganica.org The preferred positions for electrophilic attack are C5 and C8. quimicaorganica.orgreddit.com This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at C5 or C8 allows for resonance structures that keep the aromaticity of the pyridine ring intact, which is energetically more favorable. quimicaorganica.org

Halogenation of the quinoline core is a common example of an EAS reaction. It often requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen and make it a more potent electrophile. libretexts.orgmasterorganicchemistry.com The mechanism involves the attack of the aromatic ring on the activated halogen, forming a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Radical reactions, such as the Minisci reaction, provide an alternative pathway for the functionalization of quinolines. These reactions are particularly effective for introducing alkyl and acyl groups onto the electron-deficient quinoline ring. The classical Minisci reaction involves the generation of radicals from sources like carboxylic acids in the presence of a silver salt and an oxidant. nih.gov More recent developments utilize photoredox catalysis or electrochemical methods to generate radicals under milder conditions. nih.gov These radical addition reactions often show a preference for the C2 and C4 positions of the quinoline ring.

C-H Bond Activation and Functionalization Mechanisms

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of quinolines, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. mdpi.comscilit.com Transition metal catalysis is central to these transformations. scilit.com

The general mechanism for metal-catalyzed C-H activation typically involves: mdpi.com

Coordination: The transition metal coordinates to the quinoline, often through the nitrogen atom or the oxygen of a quinoline N-oxide. mdpi.com

C-H Cleavage: The metal then facilitates the cleavage of a C-H bond to form an organometallic intermediate. This can occur through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution. mdpi.com

Functionalization: The organometallic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).

Catalyst Regeneration: The final step involves the release of the functionalized quinoline product and regeneration of the active catalyst.

Regioselectivity in C-H functionalization is often controlled by directing groups. nih.gov In the case of quinoline, the nitrogen atom of the pyridine ring or the oxygen atom of the corresponding N-oxide can act as an intrinsic directing group, typically favoring functionalization at the C2 or C8 positions. nih.gov

The presence of other substituents can also influence the site of C-H activation. For example, a study on rhodium-promoted C-H activation of methylquinolines showed that the position of the methyl group directs the activation. nih.govacs.org

A methyl group at the 3, 4, or 5-position directs C-H activation to the C2 position. acs.org

A methyl group at the 2, 6, or 7-position directs C-H activation to the C4 position. nih.govacs.org

Quinoline itself and 8-methylquinoline (B175542) give a mixture of C2 and C4 activated products. nih.gov

This demonstrates that even subtle changes in the substrate can lead to significant differences in regioselectivity. The use of removable or transient directing groups offers another layer of control, enabling functionalization at positions that are otherwise difficult to access.

Oxidants and additives play a crucial role in many C-H activation cycles. The oxidant is often required to regenerate the active form of the metal catalyst, particularly in oxidative C-H functionalization reactions. For instance, in the palladium-catalyzed direct alkylation of quinoline N-oxide with ethers, tert-butylhydroperoxide was found to be a critical oxidant. mdpi.com Similarly, silver salts like Ag₂CO₃ and AgOAc are frequently used as oxidants in palladium-catalyzed arylations of quinolines. mdpi.com

Additives can also have a profound impact on the reaction's efficiency and selectivity. In some palladium-catalyzed arylations, the addition of pivalic acid (PivOH) was shown to be beneficial. mdpi.com In a palladium-catalyzed C8 arylation of quinoline N-oxides, acetic acid was found to be a non-innocent ligand that directs the rate-determining cyclopalladation step to the C8 position, leading to unusual regioselectivity. mdpi.com These examples underscore the multifaceted role of oxidants and additives in fine-tuning the reactivity and outcome of C-H functionalization reactions.

Data Tables

Table 1: Regioselectivity of Rhodium-Promoted C-H Activation in Methylquinolines

| Methylquinoline Isomer | Position of C-H Activation |

| 3-Methylquinoline | C2 |

| 4-Methylquinoline | C2 |

| 5-Methylquinoline | C2 |

| 2-Methylquinoline | C4 |

| 6-Methylquinoline | C4 |

| 7-Methylquinoline | C4 |

| Quinoline | C2 and C4 mixture |

| 8-Methylquinoline | C2 and C4 mixture |

Data sourced from studies on rhodium-promoted C-H bond activation. nih.govacs.org

Table 2: Common Oxidants and Additives in Pd-Catalyzed C-H Functionalization of Quinolines

| Reaction Type | Catalyst System | Oxidant / Additive | Role |

| Alkylation of Quinoline N-oxide | Pd(OAc)₂ | tert-butylhydroperoxide | Oxidant |

| Arylation of Quinoline N-oxide | Pd(OAc)₂ | Ag₂CO₃ | Oxidant |

| Arylation of Quinoline | Pd(OAc)₂ | Ag₂CO₃, PivOH | Oxidant, Additive |

| C8 Arylation of Quinoline N-oxide | Pd(OAc)₂ | Ag₃PO₄, Acetic Acid | Oxidant, Directing Ligand |

This table summarizes typical reagents used in various palladium-catalyzed C-H functionalization reactions of quinolines and their N-oxides. mdpi.com

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-bromo-8-fluoro-7-methylquinoline, providing atom-specific information about the chemical environment of hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum of a related compound, 7-fluoro-2-methylquinoline, provides a reference for the expected signals. chemicalbook.com For this compound, the spectrum would display distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating methyl group.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the quinoline (B57606) ring system and the methyl group will produce a distinct resonance. The positions of these signals are indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for confirming the presence and position of the fluorine atom on the quinoline ring. A single resonance in the ¹⁹F NMR spectrum, with a characteristic chemical shift, would definitively confirm the 8-fluoro substitution.

A vendor of 4-bromo-8-methylquinoline (B1519169) offers access to NMR data for this related compound, which can provide comparative insights. bldpharm.com

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Multiplicity | Coupling Constants (Hz) |

| ¹H (Aromatic) | 7.0 - 8.5 | d, t, dd | J(H,H), J(H,F) |

| ¹H (Methyl) | 2.0 - 3.0 | s | - |

| ¹³C (Aromatic) | 110 - 160 | - | - |

| ¹³C (Methyl) | 15 - 25 | - | - |

| ¹⁹F | -100 to -140 | - | - |

| Note: This table represents predicted values and may vary based on experimental conditions. |

Mass Spectrometry Techniques for Molecular Formula Confirmation (HRMS, GC-MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula, C₁₀H₇BrFN, by distinguishing it from other potential formulas with the same nominal mass. For the related compound 4-bromo-8-fluoro-2-methylquinoline, predicted collision cross section values for various adducts have been calculated, which can be useful in interpreting mass spectrometry data. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS can be used to analyze the purity of a sample of this compound and to identify any potential impurities or byproducts from its synthesis.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| HRMS | Molecular Formula | C₁₀H₇BrFN |

| HRMS | Exact Mass | 238.9746 |

| GC-MS | Retention Time | Dependent on column and conditions |

| MS | Major Fragments | Loss of Br, F, CH₃ |

| Note: Fragmentation patterns are predictive and require experimental verification. |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are employed to identify the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include C-H stretching and bending of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Br and C-F stretching vibrations. For instance, C-Br stretching vibrations in aromatic compounds are typically observed in the 650-395 cm⁻¹ region. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The symmetric vibrations of the quinoline ring system are often more intense in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| C=C / C=N (Ring) | Stretching | 1450 - 1650 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 700 |

| Note: These are general ranges and can be influenced by the specific molecular structure. |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques provide insights into the electronic transitions and photophysical properties of this compound.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is characterized by absorption bands arising from π-π* and n-π* electronic transitions within the quinoline ring system. The positions and intensities of these bands are influenced by the substituents on the ring.

Fluorescence Spectroscopy: Certain quinoline derivatives exhibit fluorescence. ossila.com If this compound is fluorescent, its emission spectrum would provide information about the excited state of the molecule. The Stokes shift, the difference between the absorption and emission maxima, can also be determined.

X-ray Crystallography for Solid-State Structural Determination

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Advanced in-situ spectroscopic techniques can be utilized to monitor the synthesis of this compound in real-time. Techniques such as in-situ FTIR or NMR spectroscopy can track the consumption of reactants and the formation of products, providing kinetic and mechanistic information about the reaction. This allows for the optimization of reaction conditions to improve yield and purity.

V. Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. For a substituted quinoline (B57606) like 4-bromo-8-fluoro-7-methylquinoline, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to predict its geometry, electronic distribution, and reactivity. researchgate.net

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors provide a more nuanced understanding of its chemical behavior.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Note: Data for this compound is not available. The table provides the theoretical framework.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP surface denote varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, this would likely be concentrated around the nitrogen atom of the quinoline ring.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

The MEP map for this compound would reveal the influence of the electron-withdrawing bromine and fluorine atoms and the electron-donating methyl group on the charge distribution across the quinoline scaffold.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" structures. wikipedia.org It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. wikipedia.orgscribd.com This analysis reveals the stabilization energies associated with these interactions, which are indicative of hyperconjugative effects and resonance. For this compound, NBO analysis would elucidate the nature of the C-Br, C-F, and C-N bonds, as well as the delocalization of π-electrons within the aromatic quinoline system. wisc.edu

Quantum Chemical Calculations for Mechanistic Elucidation

Beyond static properties, quantum chemical calculations are instrumental in exploring the dynamics of chemical reactions. wisc.eduwisc.edu

Transition State Calculations and Reaction Pathway Analysis

To understand the mechanism of a reaction involving this compound, computational chemists would perform transition state calculations. youtube.com By identifying the geometry and energy of the transition state—the highest point on the reaction energy profile—the activation energy for the reaction can be determined. This information is critical for predicting reaction rates. Furthermore, by mapping the entire reaction pathway from reactants to products via the transition state, a detailed step-by-step mechanism can be proposed.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful experimental and theoretical tool for probing reaction mechanisms. wikipedia.orglibretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). libretexts.org A significant KIE (typically kH/kD > 2) is observed if the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgepfl.ch Computational modeling of the KIE for reactions of this compound would provide strong evidence to support or refute a proposed mechanism by indicating which bonds are undergoing changes in the transition state. libretexts.org

In Silico Approaches for Predicting Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity is a cornerstone of synthetic chemistry, and in silico approaches have become increasingly accurate and reliable in this domain. For this compound, computational methods are particularly valuable for forecasting the regioselectivity of reactions, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Density Functional Theory (DFT) is a quantum mechanical method widely used to model chemical reactions. chemrxiv.org By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction pathways and predict the activation barriers associated with different outcomes. For instance, in a potential SNAr reaction on this compound, a nucleophile could theoretically attack at the C4 position (displacing the bromine atom) or at the C8 position (displacing the fluorine atom). DFT calculations can determine the energy barriers for both pathways. The electronic properties of the substituents play a crucial role; the electron-withdrawing nature of the fluorine atom and the quinoline nitrogen atom significantly influences the electron density distribution around the aromatic ring, thereby affecting the sites most susceptible to nucleophilic attack.

Machine learning (ML) models, trained on large datasets of known reactions, are also being developed to predict reaction outcomes with high speed and accuracy. chemrxiv.org A hybrid approach, where ML models provide rapid initial predictions and flag ambiguous cases for more rigorous DFT analysis, represents a powerful workflow for high-throughput screening of reaction conditions. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Reaction Site | Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Methoxide (CH3O-) | C4-Br | 22.5 | Substitution at C4 |

| Methoxide (CH3O-) | C8-F | 28.1 | |

| Thiophenoxide (C6H5S-) | C4-Br | 19.8 | Substitution at C4 |

| Thiophenoxide (C6H5S-) | C8-F | 25.4 |

This table illustrates how DFT calculations could be used to predict the regioselectivity of SNAr reactions on this compound. The lower activation energies for substitution at the C4 position suggest that this would be the favored reaction pathway.

Computational Design and Optimization of Catalytic Systems

The functionalization of haloaromatic compounds is often achieved through transition metal catalysis, and the computational design of catalysts is a rapidly advancing field. youtube.com For this compound, the bromine atom at the C4 position is a prime handle for transformations like Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. The efficiency and selectivity of these reactions are highly dependent on the catalyst system, which typically consists of a metal precursor and a supporting ligand.

Computational methods, including molecular docking and chemoinformatics, are instrumental in designing and optimizing these catalytic systems. mdpi.comillinois.edu Chemoinformatics can be used to analyze large libraries of virtual ligands, identifying those with the desired steric and electronic properties to promote a specific reaction. illinois.edu For example, in a Suzuki coupling reaction, the ligand must facilitate the oxidative addition of the C-Br bond to the metal center, transmetalation with the boronic acid derivative, and the final reductive elimination to form the C-C bond and regenerate the catalyst.

Molecular docking simulations can then be used to model the interaction between the quinoline substrate, the ligand, and the metal center. These simulations provide insights into the geometry of the catalytic intermediates and transition states, helping to rationalize observed reactivity and to design new, more effective ligands. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can further correlate the structural features of catalysts with their performance, enabling the predictive design of improved systems. mdpi.com

Table 2: Example of a Computational Screening of Ligands for a Suzuki Coupling Reaction with this compound

| Ligand | Metal Precursor | Predicted Yield (%) | Key Computational Descriptor |

|---|---|---|---|

| Triphenylphosphine | Pd(OAc)2 | 65 | Moderate steric bulk |

| SPhos | Pd2(dba)3 | 92 | High steric bulk, optimal bite angle |

| XPhos | Pd2(dba)3 | 95 | Very high steric bulk, strong electron donation |

| dppf | PdCl2 | 78 | Large bite angle, electronic flexibility |

This hypothetical table demonstrates how computational screening could guide the selection of an optimal ligand for a specific cross-coupling reaction. The predicted yield is correlated with key descriptors obtained from computational analysis.

Research on this compound Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific research applications or detailed studies concerning the chemical compound This compound were found. The existing body of scientific literature does not appear to contain specific data on its use as a synthetic intermediate or its applications in material science.

While information on this particular compound is not available, the broader class of halogenated quinolines is well-documented in research. These related compounds offer a glimpse into the potential, yet unconfirmed, applications of this compound.

Insights from Structurally Similar Compounds:

Research into analogous quinoline derivatives, which share structural similarities with this compound, highlights the versatile nature of this chemical family in both organic synthesis and material science.

Vi. Research Applications in Organic Synthesis and Material Science

Quinoline (B57606) Derivatives as Ligands in Catalysis

The nitrogen atom and the extended π-system of the quinoline ring make it an excellent platform for the design of ligands for transition metal catalysis. These ligands can coordinate with metal centers, modulating their electronic properties and steric environment to control catalytic activity and selectivity.

The synthesis of quinoline-based ligands is a field of active research, driven by the need for new catalysts with enhanced performance. The design strategy often involves introducing coordinating groups at various positions on the quinoline ring. For instance, phosphine (B1218219) groups can be introduced to create PNN-type tridentate ligands. A general synthesis for such a ligand involves the lithiation of a bromo-substituted quinoline, such as 8-bromo-2-(pyrid-2′-yl)quinoline, followed by treatment with a chlorophosphine like (i-Pr)₂PCl. acs.org This method allows for the creation of a planar and rigid ligand framework that can form stable complexes with metals like iron and cobalt. acs.org

Another approach involves the synthesis of multidentate ligands by linking multiple quinoline units. For example, tri(8-quinolinyl)stibane can be synthesized on a multigram scale by treating antimony trichloride (B1173362) (SbCl₃) with three equivalents of 8-lithio-quinoline. nih.govacs.org These quinoline-appended antimony(III) ligands can act as tetradentate or tridentate coordinators for metals such as platinum. nih.govacs.org

Furthermore, chiral ligands containing quinoline motifs are synthesized for asymmetric catalysis, which is crucial for producing enantiomerically pure compounds for the pharmaceutical industry. thieme-connect.comthieme-connect.com Synthetic routes to these chiral ligands are diverse and include the preparation of Schiff bases, oxazolines, and amine-based structures attached to the quinoline core. thieme-connect.com For example, chiral Schiff base ligands can be prepared through the condensation of quinoline aldehydes or ketones with chiral amines. thieme-connect.com

Quinoline-based ligands have demonstrated significant efficacy in a variety of catalytic reactions. The performance of the resulting metal complexes is highly dependent on the ligand's structure and the nature of the metal center.

Copper(II) complexes formed with quinoline-based ligands are effective in promoting atom transfer radical addition (ATRA) reactions. rsc.org These catalysts can be generated in situ from copper(II) halides and the ligand, facilitating the addition of alkyl halides to alkenes with excellent yields under white light irradiation at room temperature. rsc.org

Iron and cobalt complexes featuring rigid phosphino-quinoline-pyridine (PNN) ligands have been evaluated as precatalysts for the hydrosilylation of alkenes. acs.org Research has shown that iron-based catalysts derived from these ligands tend to favor hydrosilylation, while the corresponding cobalt-based catalysts preferentially promote dehydrogenative silylation. acs.org The catalyst derived from CoX₂(ⁱᵖʳPQpy) has been successfully used to convert hydrosilanes and ethylene (B1197577) into valuable vinylsilanes. acs.org

The table below summarizes the performance of representative quinoline-based catalysts in specific organic transformations.

| Catalyst System | Reaction | Key Findings | Reference |

| Copper(II)-quinoline complexes | Atom Transfer Radical Addition (ATRA) | Excellent yields (>20 examples) with ≤ 1 mol% catalyst; proceeds under white light. | rsc.org |

| Fe-RPQpy complexes | Hydrosilylation of 1-alkenes | Active for anti-Markovnikov silylation; favors hydrosilylation over dehydrogenation. | acs.org |

| Co-RPQpy complexes | Silylation of 1-alkenes | Active for anti-Markovnikov silylation; favors dehydrogenative silylation. | acs.org |

| (SbQ₃)PtCl₂ / (SbQ₂Ph)PtCl₂ | Redox reactions | Pt(II)-Sb(III) complexes demonstrate ligand-controlled redox via anion transfer. | nih.gov |

Investigation of Structure-Reactivity Relationships in Halogenated Quinolines

Halogen atoms are powerful modulators of a molecule's chemical properties. In the context of the quinoline ring system, the position and type of halogen substituent profoundly impact reactivity and electronic characteristics. The presence of both bromine at the 4-position and fluorine at the 8-position in 4-bromo-8-fluoro-7-methylquinoline provides distinct reactive sites and electronic influences.

The reactivity of halogenated quinolines is highly position-dependent. Halogens on the homocyclic (benzene) ring generally behave like those on halobenzene, being relatively unreactive towards nucleophiles. iust.ac.ir In contrast, halogens at the 2- and 4-positions of the pyridine (B92270) ring are significantly more susceptible to nucleophilic substitution, similar to α- and γ-halopyridines. iust.ac.ir Therefore, in this compound, the bromine at the C-4 position is expected to be the primary site for nucleophilic displacement reactions. The fluorine at C-8, being on the benzenoid ring, would be considerably less reactive in this regard.

Metal-halogen exchange is a common strategy for functionalizing haloquinolines. While this can be complicated by competing nucleophilic addition, conducting the reaction at low temperatures allows for successful lithiation at both pyridine and benzene (B151609) ring positions. iust.ac.ir This provides a pathway to introduce a wide variety of substituents.

Furthermore, the presence of substituents on the quinoline ring can direct further functionalization. For instance, a range of 8-substituted quinolines can undergo regioselective C-H halogenation exclusively at the C-5 position under metal-free conditions. rsc.org This highlights how existing substituents, such as the fluorine and methyl groups in this compound, can influence the regioselectivity of subsequent reactions on the quinoline core.

Substituents dramatically alter the electronic landscape of the quinoline molecule, affecting properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn influences chemical reactivity and optical properties. researchgate.netsemanticscholar.org

Studies on substituted quinolines have shown that it is possible to modify their electronic properties and intrinsic chemical reactivity through careful selection of substituents. researchgate.netresearchgate.net For example, the introduction of perfluorophenyl groups to quinolines has been shown to modulate their electronic and electrochemical properties for potential use in organic photovoltaics. rsc.org The combination of XPS and UPS analyses on these materials revealed that the absolute energy of the HOMO level increased as the amount of surface fluorine atoms increased. rsc.org

Computational studies within the framework of density functional theory (DFT) have been employed to understand these effects. researchgate.net Such studies on mono- and bi-substituted quinolines help in predicting their geometric and electronic properties. researchgate.netresearchgate.net The electron-withdrawing nature of the quinoline core itself makes it a good electron transporter, a property desirable in materials for organic light-emitting diodes (OLEDs). semanticscholar.org This electron-accepting character can be further tuned by substituents. Polymers containing quinoline units are noted for being excellent n-type semiconducting polymers due to their reversible reduction potentials. dtic.mil The introduction of different linking groups or fused rings can systematically alter the ionization potential and electron affinity. For example, polymers with anthrazoline units (a larger fused-ring system) exhibit a higher electron affinity by 0.3-0.4 eV compared to those with bis(quinoline) units, indicating a significant lowering of the LUMO energy level. dtic.mil

The table below illustrates the effect of structural changes on the electronic properties of quinoline-based polymers.

| Structural Modification | Effect on Electronic Properties | Impact | Reference |

| Replacing bis(quinoline) with anthrazoline units | Increases electron affinity by 0.3-0.4 eV | Lowers the LUMO energy significantly | dtic.mil |

| Replacing phenylene linkers with thiophene (B33073) linkers | Lowers ionization potential by 0.45-0.5 eV | Raises the HOMO energy significantly | dtic.mil |

| Increasing surface fluorine atoms | Increases the absolute energy of the HOMO level | Modifies energy levels for photovoltaic applications | rsc.org |

Vii. Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted quinolines, such as 4-Bromo-8-fluoro-7-methylquinoline, often involves multi-step processes that can be resource-intensive. A primary area of future research will be the development of more efficient, economical, and environmentally friendly synthetic routes. Traditional methods like the Gould-Jacob, Friedländer, and Combes syntheses, while foundational, often require harsh conditions. tandfonline.comrsc.org Modern synthetic chemistry offers several promising avenues for exploration.

Key research objectives in this area include:

C-H Bond Activation: Investigating transition-metal-catalyzed C-H activation strategies to directly introduce substituents onto the quinoline (B57606) scaffold could significantly shorten synthetic pathways and improve atom economy. mdpi.com

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times, improve yields, and promote greener reaction conditions by often reducing the need for conventional solvents. tandfonline.com Research could focus on adapting existing microwave-assisted Friedländer syntheses for this specific substitution pattern. tandfonline.com

Green Catalysis: The use of biodegradable and reusable catalysts, such as organocatalysts or solid acid catalysts like Nafion NR50, presents a sustainable alternative to traditional metal catalysts and harsh acids. tandfonline.commdpi.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Developing a flow synthesis for this compound could enable more efficient and reproducible production.

Interactive Table: Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantage | Key Research Focus |

| C-H Activation | High atom economy, reduced steps | Screening of catalysts (e.g., Rh, Ru) and directing groups for regioselective functionalization. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Optimization of reaction conditions (temperature, time, power) and solvent choice. tandfonline.com |

| Green Catalysis | Reduced environmental impact, catalyst reusability | Development of novel bio-based or solid-supported catalysts for the quinoline core formation. tandfonline.com |

| Flow Chemistry | Enhanced safety, scalability, and control | Design and optimization of a continuous flow process for key synthetic steps. |

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The electronic properties of the quinoline ring are significantly influenced by its substituents. The electron-withdrawing nature of the nitrogen atom, fluorine, and bromine, combined with the electron-donating methyl group, creates a unique reactivity profile for this compound. numberanalytics.com Future research should aim to systematically explore its reactivity and elucidate the underlying mechanisms.

Prospective research areas include:

Cross-Coupling Reactions: The bromine atom at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). Research should investigate the scope of these reactions to introduce a wide variety of functional groups, creating a library of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 8-position and the bromine at the 4-position are potential sites for SNAr reactions. Studies should compare the relative reactivity of these two positions and explore reactions with various nucleophiles (e.g., amines, thiols, alkoxides). mdpi.com

Regioselectivity Studies: Investigating the regioselectivity of electrophilic substitution reactions is crucial. The interplay between the activating methyl group and the deactivating halogens and pyridine (B92270) ring will direct incoming electrophiles to specific positions, which requires detailed experimental and computational investigation. numberanalytics.com

Mechanistic Elucidation: Detailed mechanistic studies, including kinetic analysis and the isolation or trapping of intermediates, will provide fundamental insights into the reaction pathways. plos.org This knowledge is essential for optimizing reaction conditions and predicting outcomes.

Interactive Table: Predicted Reactivity and Research Questions

| Reaction Type | Reactive Site(s) | Key Research Question |

| Cross-Coupling | C4-Br | What is the scope of coupling partners (boronic acids, stannanes, alkynes) that can be used effectively? |

| Nucleophilic Aromatic Substitution | C4-Br, C8-F | Which halogen is more susceptible to substitution under various conditions, and what is the influence of the nucleophile? |

| Electrophilic Aromatic Substitution | Benzene (B151609) Ring (C5, C6) | What is the regiochemical outcome of reactions like nitration or halogenation, and how is it directed by the existing substituents? numberanalytics.com |

| Oxidation | Quinoline Nitrogen | Can the nitrogen be selectively oxidized to the N-oxide, and how does this affect the reactivity of the ring system? |

Advanced Computational Modeling for Predictive Chemistry

In silico methods are indispensable tools for modern chemical research. Applying advanced computational modeling to this compound can accelerate its development by predicting its properties and reactivity, thereby guiding experimental work. nih.govarabjchem.org

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic structure (e.g., frontier molecular orbitals, electrostatic potential maps), and vibrational spectra. arabjchem.org These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic characteristics. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for a particular activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed. nih.gov These models correlate structural features with activity and can predict the potential efficacy of yet-to-be-synthesized analogues. nih.gov

Reaction Mechanism Simulation: Computational modeling can be employed to map out the energy profiles of potential reaction pathways, identify transition states, and corroborate experimentally observed reactivity and regioselectivity.

Prediction of Physicochemical Properties: Properties such as solubility, lipophilicity, and potential for intermolecular interactions can be predicted using computational tools, which is valuable for applications in medicinal chemistry and material science. arabjchem.org

Interactive Table: Computational Chemistry Approaches

| Computational Method | Research Goal | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. arabjchem.org | Maps of electron density, HOMO/LUMO energies, prediction of reactive sites. |

| 3D-QSAR / CoMFA | Guide the design of analogues with enhanced activity. nih.gov | Predictive models for biological activity based on steric and electrostatic fields. |

| Molecular Dynamics (MD) | Simulate behavior in different environments. arabjchem.org | Information on conformational flexibility and interactions with solvent or biological macromolecules. |

| Reaction Pathway Modeling | Understand reaction mechanisms. | Calculation of activation energies and transition state structures for competing pathways. |

Integration of this compound into Emerging Material Science Applications

Quinoline derivatives are recognized for their utility in the field of material science, particularly in organic electronics. numberanalytics.comresearchgate.net The specific substitution pattern of this compound, which combines a heterocyclic core with halogens that can tune electronic properties and provide sites for further functionalization, makes it an intriguing candidate for new materials. ossila.com

Future research in this domain could explore:

Organic Light-Emitting Diodes (OLEDs): Quinoline-based materials are used as emitters and electron transporters in OLEDs. uconn.edu This compound could serve as a building block for novel host or dopant materials. The bromo and fluoro substituents can influence the HOMO/LUMO energy levels, potentially leading to materials with desirable blue emission or improved charge transport properties. uconn.edu

Organic Semiconductors: The planar, aromatic structure of the quinoline ring is conducive to π-π stacking, a key feature for charge transport in organic semiconductors. researchgate.net Research could focus on synthesizing oligomers or polymers incorporating the this compound unit to investigate their performance in organic field-effect transistors (OFETs) or organic solar cells. researchgate.net

Sensors: The quinoline nucleus is a known fluorophore. The introduction of specific functional groups via the bromine at the C4 position could lead to chemosensors that exhibit changes in their fluorescence properties upon binding to specific analytes. ossila.com

Functional Dyes: The chromophoric quinoline system can be extended through reactions at the C4-bromo position to create new dyes for applications such as dye-sensitized solar cells (DSSCs). ossila.comossila.com

Interactive Table: Potential Material Science Applications

| Application Area | Role of this compound | Key Research Objective |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers. uconn.edu | Synthesize derivatives and evaluate their photoluminescent quantum yields, emission spectra, and charge mobilities. |

| Organic Semiconductors | Monomer for conductive polymers or small molecule semiconductors. researchgate.net | Investigate charge transport properties and device performance in OFETs. |

| Chemical Sensors | Core scaffold for fluorescent chemosensors. ossila.com | Functionalize at the C4-position to create receptors for specific ions or molecules and measure fluorescence response. |

| Dye-Sensitized Solar Cells (DSSCs) | Component of novel organic dyes. ossila.comossila.com | Synthesize extended π-conjugated systems and assess their light-harvesting efficiency and performance in solar cells. |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-8-fluoro-7-methylquinoline?

Synthesis typically involves multi-step halogenation and cyclization of quinoline precursors. For example:

- Step 1 : Start with a methyl-substituted quinoline core.

- Step 2 : Introduce fluorine via electrophilic substitution (e.g., using Selectfluor®) at the 8th position.

- Step 3 : Brominate at the 4th position using N-bromosuccinimide (NBS) under controlled conditions. Purity is validated via HPLC (>95%), and intermediates are characterized by H/C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : F NMR confirms fluorine substitution (δ ~ -120 ppm), while H NMR identifies methyl protons (δ ~2.5 ppm).

- X-ray Crystallography : Resolves spatial arrangements of bromine and fluorine, critical for structure-activity relationship (SAR) studies (e.g., bond angles and intermolecular interactions) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~240.08 g/mol) .

Advanced Research Questions

Q. How do halogen substitution patterns influence biological activity?

- Bromine : Enhances lipophilicity, improving membrane permeability. In antimicrobial assays, brominated quinolines show 2–3x higher efficacy than non-halogenated analogs.

- Fluorine : Electron-withdrawing effects stabilize interactions with enzyme active sites (e.g., DNA gyrase inhibition in E. coli).

- Positional Effects : 4-Bromo-8-fluoro substitution increases steric hindrance, reducing off-target binding compared to 6-bromo derivatives .

Q. How can researchers resolve contradictions in reported biological data?

Discrepancies may arise from:

- Assay Conditions : Varying pH or ionic strength alters solubility (e.g., poor aqueous solubility may underestimate IC).

- Purity : Impurities >5% (e.g., dehalogenated byproducts) skew activity. Use preparative HPLC for purification.

- Structural Analogs : Compare with 4-chloro-8-fluoro derivatives (similarity index: 0.94) to isolate substituent-specific effects .

Q. What is the photodegradation mechanism under experimental conditions?

- Mechanism : Fluorine and bromine substituents stabilize a solvent-assisted photoheterolysis (S1) pathway.

- Degradation Products : Irradiation (365 nm) releases bromide ions and forms 8-fluoro-7-methylquinoline, detectable via ion chromatography.

- Mitigation : Store solutions in amber vials at -20°C to minimize light-induced decomposition .

Q. How to design experiments to evaluate SAR for antitumor activity?

- In Vitro : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with 5-bromo-7-fluoro-8-methylquinoline (IC ~15 µM vs. 22 µM for the 4-bromo analog).

- Molecular Docking : Model interactions with topoisomerase II, identifying key hydrogen bonds between fluorine and Asp543.

- In Vivo : Use xenograft models to assess bioavailability and toxicity (dose range: 10–50 mg/kg) .

Methodological Guidance

Q. How to ensure compound stability during long-term storage?

- Storage : Lyophilized powder stored at -80°C under argon retains stability >12 months.

- Solution Stability : In DMSO, avoid >3 freeze-thaw cycles; precipitate forms after 30 days at RT .

Q. What strategies validate synthetic intermediates?

- TLC Monitoring : Use silica plates with ethyl acetate/hexane (1:4) to track bromination progress.

- Isolation : Flash chromatography (hexane:CHCl) separates 4-bromo intermediates from dihalogenated byproducts.

- QC Metrics : Intermediate purity >90% (HPLC) ensures high final yield (~60–70%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.